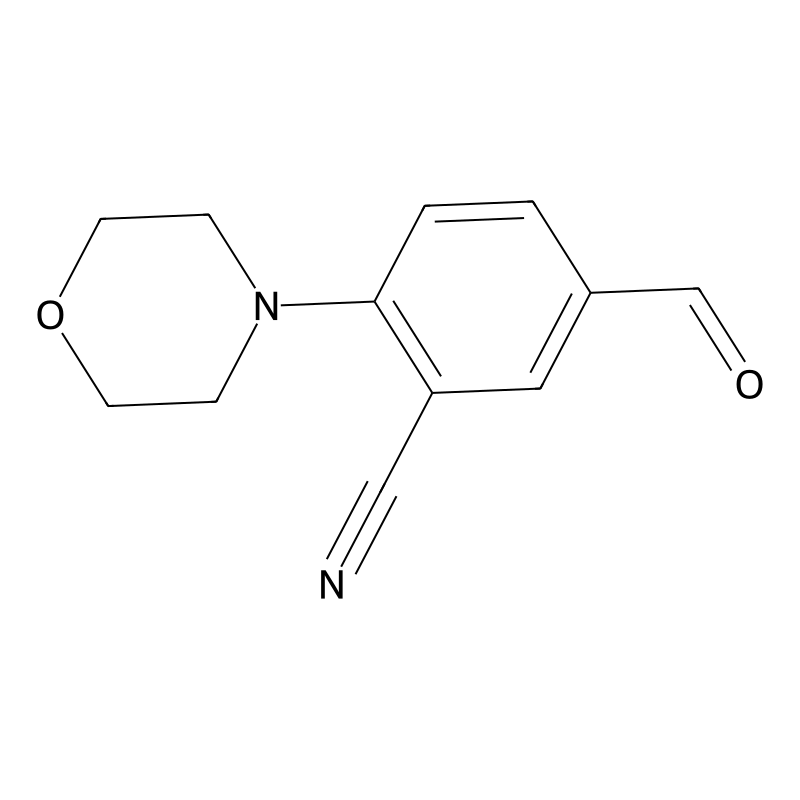

5-Formyl-2-(morpholin-4-yl)benzonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-Formyl-2-(morpholin-4-yl)benzonitrile is an organic compound characterized by a benzene ring substituted with a formyl group and a morpholine moiety. Its molecular formula is CHNO, and it has a molecular weight of 214.26 g/mol. The structure features a nitrile group attached to the benzene ring, which contributes to its chemical reactivity and potential biological activity. This compound is of interest in medicinal chemistry due to its unique structural features that may influence its interaction with biological targets.

Organic Synthesis

The presence of the formyl group (CHO) and the nitrile group (CN) suggests 5-Formyl-2-(morpholin-4-yl)benzonitrile could be a useful intermediate in organic synthesis. The formyl group can participate in various reactions like aldol condensation or Wittig reaction, while the nitrile group can be converted to other functional groups like amines or carboxylic acids.

Medicinal Chemistry

The combination of an aromatic ring, a heterocyclic ring (morpholine), and two reactive functional groups (formyl and nitrile) provides a scaffold with potential for medicinal chemistry applications. Similar compounds have been explored for their biological activity. However, further research is needed to determine if 5-Formyl-2-(morpholin-4-yl)benzonitrile possesses any specific medicinal properties.

- Nucleophilic Addition: The formyl group can participate in nucleophilic addition reactions, leading to the formation of alcohols or amines.

- Condensation Reactions: It can react with amines to form imines or Schiff bases.

- Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or borane.

These reactions highlight the compound's versatility in synthetic organic chemistry.

5-Formyl-2-(morpholin-4-yl)benzonitrile has been evaluated for its biological activity. Studies indicate that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives containing morpholine have shown enhanced activity against various pathogens, suggesting potential applications in drug development .

Synthesis of 5-formyl-2-(morpholin-4-yl)benzonitrile can be achieved through several methods:

- Formylation of Benzonitrile: The starting material, 2-(morpholin-4-yl)benzonitrile, can be subjected to formylation using reagents such as formic acid or acetic anhydride in the presence of a catalyst.

- Reduction of Nitriles: Nitriles can be reduced to amines followed by formylation to yield the desired compound.

- Multistep Synthesis: A combination of reactions involving nitration, reduction, and formylation can also be employed to synthesize this compound efficiently.

The applications of 5-formyl-2-(morpholin-4-yl)benzonitrile are primarily found in medicinal chemistry:

- Drug Development: Its structural characteristics make it a candidate for developing new pharmaceuticals, particularly in treating infectious diseases.

- Chemical Probes: It can serve as a chemical probe in biological studies to investigate specific pathways or targets due to its ability to interact with various biomolecules.

Interaction studies are crucial for understanding how 5-formyl-2-(morpholin-4-yl)benzonitrile interacts with biological targets. Preliminary studies suggest that this compound may bind effectively to certain enzymes or receptors, potentially inhibiting their activity. Such interactions could be explored through techniques like:

- Molecular Docking Studies: To predict binding affinities and modes.

- In Vitro Assays: To evaluate the biological efficacy against specific targets.

Several compounds share structural similarities with 5-formyl-2-(morpholin-4-yl)benzonitrile. Here are some notable examples:

| Compound Name | Structure Features | Similarity Index |

|---|---|---|

| 5-Amino-2-(piperidin-1-yl)benzonitrile | Contains piperidine instead of morpholine | 0.89 |

| 2-(4-Methylpiperidin-1-yl)benzonitrile | Methyl substitution on piperidine | 0.86 |

| 5-Amino-2-(azepan-1-yl)benzonitrile | Azepane ring instead of morpholine | 0.85 |

| 2-(Piperidin-1-yl)benzaldehyde | Aldehyde instead of nitrile | 0.85 |

| 2-(4-Hydroxypiperidin-1-yl)benzonitrile | Hydroxyl substitution on piperidine | 0.84 |

Uniqueness

What sets 5-formyl-2-(morpholin-4-yl)benzonitrile apart from these compounds is its specific combination of functional groups (formyl and nitrile), which may confer unique reactivity patterns and biological activities not found in other similar compounds. This specificity could lead to distinct therapeutic applications and mechanisms of action.

Solubility Behavior in Polar/Nonpolar Solvent Systems

5-Formyl-2-(morpholin-4-yl)benzonitrile exhibits characteristic solubility patterns dictated by its structural features, which include a benzonitrile moiety, a formyl group, and a morpholine ring. The compound has a molecular formula of C₁₂H₁₂N₂O₂ and a molecular weight of 216.24 g/mol [1].

Solubility in Polar Solvents:

The compound demonstrates moderate solubility in polar solvents, primarily due to the presence of the morpholine ring system. According to commercial specifications, 5-Formyl-2-(morpholin-4-yl)benzonitrile is slightly soluble in dimethyl sulfoxide (DMSO) and methanol [2]. This solubility pattern is consistent with the general behavior of morpholine derivatives, which are known to be miscible with polar solvents including water, methanol, ethanol, and acetone [3] [4].

The morpholine group, containing both nitrogen and oxygen heteroatoms, enhances the compound's interaction with polar solvents through hydrogen bonding and dipole-dipole interactions [5]. The presence of the formyl group (-CHO) further contributes to polar solvent compatibility due to its electron-withdrawing nature and potential for hydrogen bonding interactions.

Solubility in Nonpolar Solvents:

The benzonitrile core structure provides moderate compatibility with nonpolar solvents. Benzonitrile itself is known to be very soluble in acetone, benzene, and miscible with ethanol and diethyl ether [6] [7]. The compound's solubility in nonpolar systems is enhanced by the aromatic benzene ring, which can engage in π-π stacking interactions and van der Waals forces with nonpolar solvents.

Solubility Data Table:

| Solvent System | Polarity | Solubility | Reference |

|---|---|---|---|

| DMSO | Highly polar | Slightly soluble | [2] |

| Methanol | Polar | Slightly soluble | [2] |

| Acetone | Moderately polar | Expected good solubility | [6] |

| Benzene | Nonpolar | Expected moderate solubility | [6] |

| Water | Highly polar | Limited solubility | [5] |

The morpholine ring system contributes to the compound's amphiphilic character, allowing for reasonable solubility in both polar and moderately polar solvents while maintaining some compatibility with less polar systems through the aromatic benzonitrile component.

Thermal Stability Analysis via TGA-DSC

Thermogravimetric Analysis (TGA) Properties:

Thermal stability analysis of 5-Formyl-2-(morpholin-4-yl)benzonitrile requires consideration of its individual structural components. Based on literature data for similar benzonitrile and morpholine derivatives, the compound is expected to demonstrate good thermal stability up to moderate temperatures.